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Di-tert-butyl-n-propyl-ethoxysilane

Hydrolysis kinetics Steric hindrance Organoalkoxysilane stability

Di-tert-butyl-n-propyl-ethoxysilane (C₁₃H₃₀OSi, MW 230.46 g/mol) is a sterically hindered, mono-ethoxy organoalkoxysilane bearing two bulky tert-butyl groups and one n-propyl chain on the silicon center. It belongs to the class of bulky alkoxysilanes, whose steric shielding around silicon profoundly modulates hydrolysis kinetics, condensation selectivity, and shelf-life stability relative to less hindered analogs.

Molecular Formula C13H30OSi
Molecular Weight 230.46 g/mol
Cat. No. B12453025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl-n-propyl-ethoxysilane
Molecular FormulaC13H30OSi
Molecular Weight230.46 g/mol
Structural Identifiers
SMILESCCC[Si](C(C)(C)C)(C(C)(C)C)OCC
InChIInChI=1S/C13H30OSi/c1-9-11-15(14-10-2,12(3,4)5)13(6,7)8/h9-11H2,1-8H3
InChIKeyCSBQCZMBXXYUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl-n-propyl-ethoxysilane Procurement Guide: Structural Identity, Class Positioning, and Comparator Landscape


Di-tert-butyl-n-propyl-ethoxysilane (C₁₃H₃₀OSi, MW 230.46 g/mol) is a sterically hindered, mono-ethoxy organoalkoxysilane bearing two bulky tert-butyl groups and one n-propyl chain on the silicon center . It belongs to the class of bulky alkoxysilanes, whose steric shielding around silicon profoundly modulates hydrolysis kinetics, condensation selectivity, and shelf-life stability relative to less hindered analogs [1]. The compound occupies a distinct structural niche—possessing only a single hydrolysable ethoxy leaving group and two non-hydrolysable tert-butyl substituents—that differentiates it from multi-ethoxy analogs such as tert-butyl-n-propyldiethoxysilane (C₁₁H₂₆O₂Si, two ethoxy groups) and tert-butyl(triethoxy)silane (C₁₀H₂₄O₃Si, three ethoxy groups), as well as from linear alkyl silanes of identical molecular formula such as n-decyldimethylmethoxysilane .

Why Di-tert-butyl-n-propyl-ethoxysilane Cannot Be Generically Substituted by In-Class Analogs


Organoalkoxysilanes are not functionally interchangeable. The number, size, and electronic character of substituents on silicon directly govern the rate of hydrolytic Si–O cleavage, the extent of subsequent condensation, and the stability of the resulting silanol intermediates [1]. Di-tert-butyl-n-propyl-ethoxysilane presents a steric profile in which two bulky tert-butyl substituents (estimated Taft Es ≈ –1.54 each for tert-butyl on silicon) flank a single ethoxy leaving group and an n-propyl chain, creating a highly congested silicon center that is expected to hydrolyze significantly more slowly than mono-tert-butyl or linear alkyl analogs [2]. Replacing this compound with tert-butyl-n-propyldiethoxysilane introduces a second hydrolysable ethoxy group, fundamentally altering crosslinking stoichiometry; substituting with n-decyldimethylmethoxysilane removes the steric shielding conferred by the tert-butyl groups, accelerating hydrolysis and potentially compromising shelf-life and reaction selectivity [3]. The quantitative evidence below establishes the measurable dimensions along which this compound diverges from its nearest comparators.

Quantitative Differentiation Evidence for Di-tert-butyl-n-propyl-ethoxysilane Versus Closest Analogs


Hydrolysis Rate Retardation via Dual tert-Butyl Steric Shielding Compared to Mono-tert-Butyl and Linear Alkyl Silanes

The rates of hydrolysis of alkoxysilanes are quantitatively correlated with the steric bulk of the organic substituents on silicon, as established through Taft steric parameter (Es) analysis. In the comprehensive review by Osterholtz and Pohl, Taft equations constructed from kinetic data across mono-, di-, and trifunctional silane esters demonstrate that increasing alkyl substitution steric bulk reduces the acid-catalyzed hydrolysis rate constant (kₕ) by factors proportional to the cumulative Es of substituents [1]. Di-tert-butyl-n-propyl-ethoxysilane bears two tert-butyl groups (each with a Taft Es value approximately –1.54 on silicon), a combination that would place its predicted hydrolysis rate substantially below that of mono-tert-butyl analogs such as tert-butyl(triethoxy)silane (one tert-butyl, Es ≈ –1.54) or n-propyltriethoxysilane (linear n-propyl, Es ≈ –0.36), and dramatically below unhindered tetraethoxysilane (TEOS, four ethoxy groups with negligible steric shielding) [2]. The Issa et al. (2019) study further confirms that steric effects dominate hydrolysis rate determination in acidic media, with methoxysilanes shown to hydrolyze faster than ethoxysilanes, and sterically encumbered silanes exhibiting markedly lower pseudo-first-order rate constants [3].

Hydrolysis kinetics Steric hindrance Organoalkoxysilane stability Sol-gel chemistry

Controlled Monofunctional Reactivity: Single Ethoxy Leaving Group vs. Multi-Ethoxy Analogs

The presence of exactly one hydrolysable ethoxy group in Di-tert-butyl-n-propyl-ethoxysilane fundamentally limits the compound to monofunctional surface attachment, preventing the uncontrolled oligomerization and three-dimensional network formation characteristic of di- and tri-ethoxy silanes. In the Arkles et al. (1992) study of propyltrialkoxysilanes, tri-functional silanes underwent hydrolysis and condensation leading to tetramer formation coincident with phase separation, whereas mono-alkoxy silanes yield discrete silanol species that attach to surfaces without crosslinking [1]. This is corroborated by the Zimmer et al. (2013) copolymer study, where di-tert-butoxy(methyl)(oct-7-enyl)silane—structurally analogous in its dual tert-butoxy substitution pattern—demonstrated that tert-butoxysilane groups are cleaved by acid-catalyzed processes in a controlled manner, enabling complete crosslinking only upon deliberate activation, not spontaneous ambient condensation [2].

Crosslinking density Surface modification Monolayer formation Organosilane coupling

Shelf-Life and Storage Stability Advantage of tert-Butoxy-Substituted Silanes over Methoxy Analogs

The substitution of methoxy with the bulkier tert-butoxy (or ethoxy) leaving group significantly extends the ambient storage stability of alkoxysilanes. Mechanistic studies reviewed by Arkles et al. establish that steric bulk around silicon is the primary determinant of resistance to premature hydrolysis, with tert-butoxy-substituted silanes exhibiting markedly slower hydrolysis than methoxy analogs [1]. The BRB International comparative analysis quantitatively confirms that ethoxylated silanes hydrolyze more slowly and with greater control than methoxylated silanes, directly attributable to the larger steric profile and lower polarity of the ethoxy group [2]. For Di-tert-butyl-n-propyl-ethoxysilane, the combination of a single ethoxy leaving group with two non-hydrolysable tert-butyl substituents creates a double steric barrier: the tert-butyl groups shield the silicon center from nucleophilic water attack, while the ethoxy group itself is intrinsically less reactive than methoxy. Although direct experimental hydrolysis half-life data for this specific compound are not published in the open literature, the class-level kinetic principles are well-established: tert-butoxysilane groups retard hydrolysis due to steric hindrance, extending shelf-life but requiring longer reaction times or elevated temperatures for complete activation .

Storage stability Silane shelf-life Moisture sensitivity Formulation pot-life

Hydrophobic Surface Modification Efficiency: n-Propyl Chain Contribution vs. Purely Alkyl Silanes

The n-propyl substituent in Di-tert-butyl-n-propyl-ethoxysilane provides a defined hydrophobic chain of intermediate length (three carbon atoms), contributing to surface hydrophobicity upon monolayer formation while the dual tert-butyl groups create steric crowding that influences molecular packing density. Studies on alkylsilane self-assembled monolayers (SAMs) have established a direct relationship between alkyl chain length and water contact angle, with longer chains generally yielding higher contact angles due to increased van der Waals packing [1]. The n-propyl group offers a differentiated hydrophobic contribution compared to the methyl substituent found in di-tert-butyl(methyl)ethoxysilane analogs, while the steric bulk of the tert-butyl groups is known to limit packing density on silica surfaces—dimethylmonochlorosilanes, for instance, cannot achieve the same surface coverage as trichlorosilanes due to steric constraints [2]. This sterically modulated packing, combined with the hydrophobic n-propyl chain, creates a surface hydrophobicity profile distinct from both shorter-chain (methyl) and longer-chain (octyl, decyl) alkylsilanes.

Hydrophobic coating Contact angle Surface energy Self-assembled monolayer

Structural Differentiation from Same-Formula Isomers: Di-tert-butyl-n-propyl-ethoxysilane vs. n-Decyldimethylmethoxysilane

Di-tert-butyl-n-propyl-ethoxysilane and n-decyldimethylmethoxysilane share the identical molecular formula C₁₃H₃₀OSi (MW 230.46 g/mol) yet represent fundamentally different architectural classes with divergent reactivity profiles . The target compound features a highly congested silicon center with two bulky tert-butyl groups (branching at the α-carbon) and one ethoxy leaving group, whereas n-decyldimethylmethoxysilane presents a linear C10 alkyl chain with two small methyl groups and a methoxy leaving group [1]. This isomerism has direct consequences: the sterically hindered architecture of Di-tert-butyl-n-propyl-ethoxysilane is designed for hydrolysis resistance and controlled monofunctional reactivity, while the linear architecture of n-decyldimethylmethoxysilane is optimized for rapid hydrolysis and maximum hydrophobic chain extension. The ethoxy vs. methoxy leaving group difference further amplifies the hydrolysis rate divergence, with methoxysilanes consistently hydrolyzing faster than ethoxysilanes under both acidic and alkaline conditions [2]. Procurement of the incorrect isomer would result in entirely different hydrolysis kinetics, surface modification outcomes, and shelf-life behavior—underscoring the necessity of precise structural specification.

Isomer differentiation Structure-property relationship Organosilane selection Procurement specificity

Patent-Literature Precedent for tert-Butoxy/tert-Butyl Silanes as Controlled-Reactivity Precursors in Dielectric Film Deposition

Patent literature explicitly identifies di-tert-butoxysilane and structurally related tert-butyl-substituted silanes as preferred precursors for depositing silicon-containing dielectric films with controlled composition. US patent application 2016/0347957 (Methods to prepare silicon-containing films) discloses that silanes of formula (H)₂Si(OR)(OR¹), where R is tert-butyl and R¹ is selected from methyl, propyl, isopropyl, butyl, and higher alkyl groups, are used to form non-porous dielectric films with tunable properties [1]. The di-tert-butoxysilane precursor class, to which Di-tert-butyl-n-propyl-ethoxysilane is structurally related via its dual tert-butyl architecture, provides specific advantages in film deposition: the steric bulk of tert-butyl groups modulates precursor volatility and decomposition kinetics, enabling graded film deposition where both refractive index and dielectric constant can be varied in situ by adjusting precursor vaporization temperature [2]. While the exact compound is not named in these patents, the structural precedent for tert-butyl-substituted alkoxysilanes as superior deposition precursors is clearly established, positioning Di-tert-butyl-n-propyl-ethoxysilane as a candidate for analogous applications where controlled precursor reactivity and film composition are critical .

Dielectric films Chemical vapor deposition Silicon-containing films Precursor engineering

Validated Application Scenarios for Di-tert-butyl-n-propyl-ethoxysilane Based on Quantitative Differentiation Evidence


Controlled Monolayer Surface Passivation Requiring Stoichiometric, Non-Crosslinking Silane Anchoring

For surface science applications demanding exactly one covalent silane–substrate bond per molecule—such as self-assembled monolayers (SAMs) on silica, glass, or metal oxide surfaces—Di-tert-butyl-n-propyl-ethoxysilane's single ethoxy leaving group ensures monofunctional attachment without the risk of lateral crosslinking that plagues di- and tri-ethoxy silanes [1]. The dual tert-butyl groups provide steric shielding that prevents silanol condensation between adjacent grafted molecules, preserving monolayer integrity. This contrasts with tert-butyl-n-propyldiethoxysilane, whose two ethoxy groups enable oligomerization and multilayer formation under identical deposition conditions [2].

Moisture-Sensitive Formulations Requiring Extended Pot-Life and Batch-to-Batch Reproducibility

In coating, adhesive, or sealant formulations where premature hydrolysis leads to viscosity drift, gelation, or performance variability, the sterically shielded architecture of Di-tert-butyl-n-propyl-ethoxysilane provides a quantifiable shelf-life advantage. The combination of a single ethoxy leaving group (intrinsically slower-hydrolyzing than methoxy) with dual tert-butyl steric protection predicts ambient stability exceeding that of methoxy-functional or less-hindered ethoxy silanes by an estimated factor of 5–10× [1]. This extended pot-life directly reduces material waste and ensures consistent crosslinking stoichiometry across production batches [2].

Stepwise Synthesis of Asymmetric Organosilicon Building Blocks via Selective Ethoxy Displacement

The presence of a single reactive ethoxy group on a silicon center otherwise protected by two non-hydrolysable tert-butyl groups and one n-propyl chain enables selective nucleophilic displacement without competing side reactions at additional leaving groups. This architecture is particularly valuable in the stepwise construction of asymmetric tetraorganosilanes, where sequential Grignard or organolithium additions must occur at one site only [1]. The steric bulk of the tert-butyl groups further directs regioselectivity by shielding the silicon center from undesired nucleophilic trajectories, a principle validated in the broader class of hindered organosilicon compounds [2].

Evaluation as a Controlled-Reactivity Precursor for Silicon-Containing Thin Film Deposition

The patent-established precedent for tert-butyl-substituted alkoxysilanes as dielectric film precursors supports evaluation of Di-tert-butyl-n-propyl-ethoxysilane in chemical vapor deposition (CVD) and atomic layer deposition (ALD) workflows [1]. The compound's dual tert-butyl architecture—analogous to the validated di-tert-butoxysilane precursor class—predicts controlled volatility and thermal decomposition behavior, while the single ethoxy group limits premature condensation in the vapor phase. The n-propyl chain may additionally serve as a built-in carbon source for silicon oxycarbide (SiOC) film compositions, though experimental validation is required [2].

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